5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, dimethoxyphenyl, and dimethylphenyl substituents
Preparation Methods
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxyphenylhydrazine with 3,5-dimethylphenyl isocyanate to form an intermediate hydrazone. This intermediate is then cyclized with trifluoromethyl ketone under specific conditions to yield the desired pyrazolo[1,5-a]pyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to 5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its fluorinated structure and potential biological activities.
3,5-Dimethoxyphenyl derivatives: These compounds share similar substituents and are studied for their diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H25F3N4O3 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H25F3N4O3/c1-13-7-14(2)9-16(8-13)28-23(32)18-12-22-29-17(11-21(24(25,26)27)31(22)30-18)15-5-6-19(33-3)20(10-15)34-4/h5-10,12,17,21,29H,11H2,1-4H3,(H,28,32) |
InChI Key |
AQLGTIKQXNJCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.